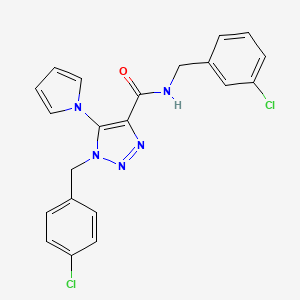
N~4~-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17Cl2N5O and its molecular weight is 426.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is part of a class of compounds that exhibit unique chemical reactivity. For example, Migawa and Townsend (2001) studied the synthesis and chemical reactivity of related 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, a group of compounds that includes N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. Their research indicated that these compounds have low chemical reactivity, which influences their synthesis methods and potential applications (Migawa & Townsend, 2001).
Use in Energetic Materials
In the field of energetic materials, triazole derivatives have been explored for their potential applications. For instance, Qin et al. (2016) synthesized a nitrogen-rich compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, which is structurally related to N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. Their work revealed that these compounds have significant thermal stability and could be considered for use in energetic materials due to their high nitrogen content and favorable decomposition temperatures (Qin, Li, Zhang, & Zhang, 2016).
Potential for Pharmaceutical Applications
The triazole class, to which N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide belongs, has been extensively studied for potential pharmaceutical applications. For example, Norman et al. (1996) investigated heterocyclic carboxamides, including triazole derivatives, for their potential as antipsychotic agents. They found that certain derivatives exhibited potent in vivo activities, which suggests the potential of triazole compounds in pharmaceutical research (Norman, Navas, Thompson, & Rigdon, 1996).
Applications in Material Science
Triazole derivatives are also being explored in material science for their unique properties. The research by Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, highlights their potential in creating new materials. Such compounds can be used in the development of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and triazole, both of which are known to interact with a variety of enzymes and receptors . Therefore, it’s plausible that this compound may also interact with multiple targets, contributing to its potential biological activities.
Mode of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it binds to its targets and induces conformational changes, thereby modulating their activity .
Biochemical Pathways
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Triazole derivatives also exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it’s plausible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to bind with high affinity to multiple receptors, which may enhance their bioavailability . Triazole derivatives are also known to be present in a number of drug classes, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it exerts its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to indole and pyrrole derivatives, it can be hypothesized that this compound may interact with a variety of enzymes, proteins, and other biomolecules . Indole derivatives, for instance, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also exhibit similar binding characteristics .
Cellular Effects
Given the known cellular effects of similar compounds, it is plausible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide remains to be determined. It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given the known metabolic pathways of similar compounds, it is plausible that this compound could interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O/c22-17-8-6-15(7-9-17)14-28-21(27-10-1-2-11-27)19(25-26-28)20(29)24-13-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJENFOEFFBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)
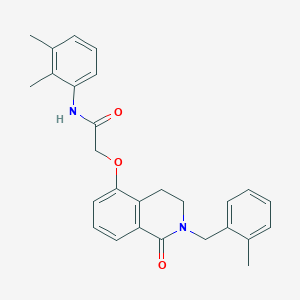
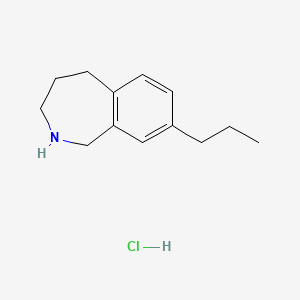
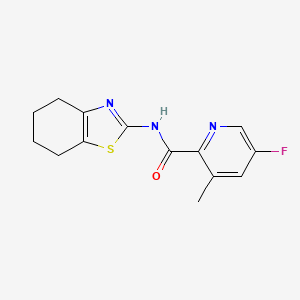
![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
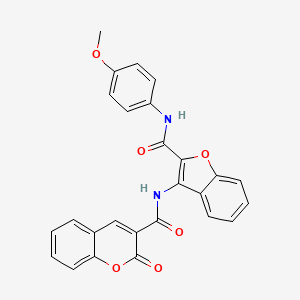
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)

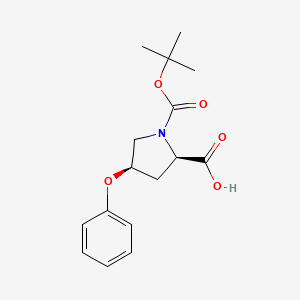
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
